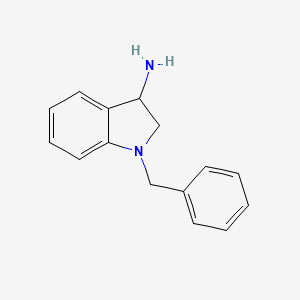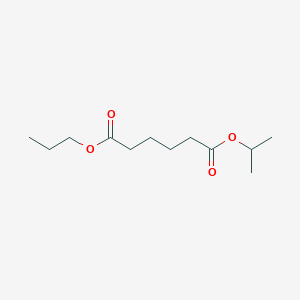
Adipic Acid Propyl 2-Propyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipic Acid Propyl 2-Propyl Ester is a chemical compound with the molecular formula C12H22O4. It is a derivative of adipic acid, which is primarily used in the synthesis of nylon. This ester is known for its applications in various industrial processes, including the production of plasticizers, perfumes, lubricants, and solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adipic Acid Propyl 2-Propyl Ester can be synthesized through the esterification of adipic acid with propyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of adipic acid to its ester form .
Industrial Production Methods: In industrial settings, the production of adipic acid esters often involves the palladium-catalyzed carbonylation of 1,3-butadiene. This method offers a more cost-efficient and environmentally friendly route to adipic acid derivatives. The process involves the use of a pyridyl-substituted bidentate phosphine ligand, which, upon coordination to palladium, catalyzes the formation of adipate diesters with high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Adipic Acid Propyl 2-Propyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield adipic acid and propyl alcohol.
Oxidation: The ester can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Hydrolysis: Adipic acid and propyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Products depend on the substituent introduced.
Applications De Recherche Scientifique
Adipic Acid Propyl 2-Propyl Ester has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in the solid-state polymerization of nylon analogs.
Biology: The ester can be used in the synthesis of biologically active compounds and as a plasticizer in the production of biocompatible materials.
Medicine: It is involved in the formulation of pharmaceutical ingredients and drug delivery systems.
Industry: The ester is used in the production of plasticizers, perfumes, lubricants, and solvents.
Mécanisme D'action
The mechanism of action of Adipic Acid Propyl 2-Propyl Ester involves its interaction with various molecular targets and pathways. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic centers to form new bonds. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of adipic acid and propyl alcohol .
Comparaison Avec Des Composés Similaires
- Adipic Acid Diethyl Ester
- Adipic Acid Dibutyl Ester
- Adipic Acid Dimethyl Ester
Comparison: Adipic Acid Propyl 2-Propyl Ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other adipic acid esters, it may offer different solubility, boiling point, and reactivity profiles, making it suitable for specific applications in industry and research .
Propriétés
Formule moléculaire |
C12H22O4 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
6-O-propan-2-yl 1-O-propyl hexanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-9-15-11(13)7-5-6-8-12(14)16-10(2)3/h10H,4-9H2,1-3H3 |
Clé InChI |
BRSDLEQLFZWDFM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CCCCC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


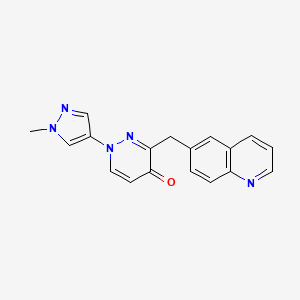
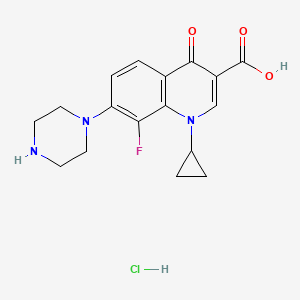
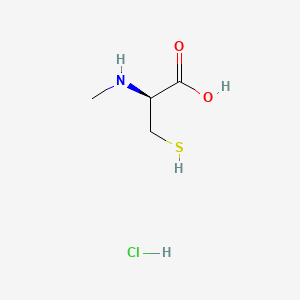
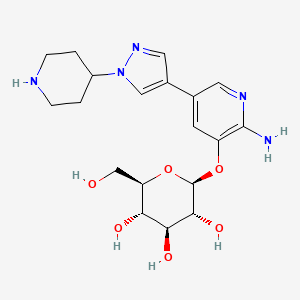
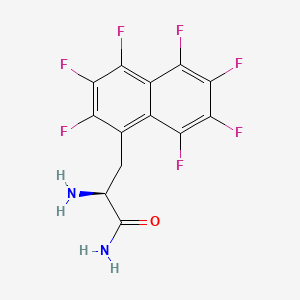
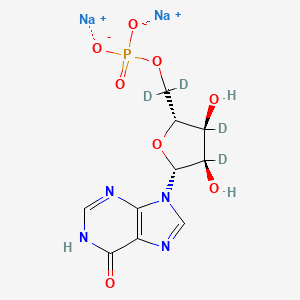
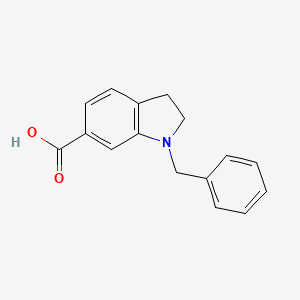
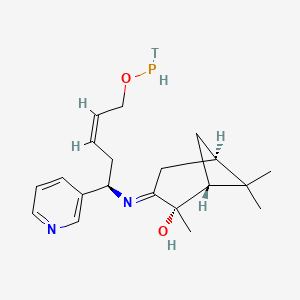
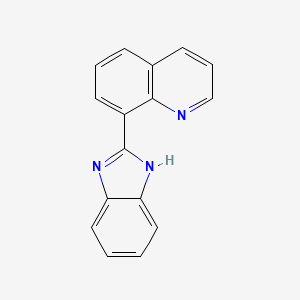
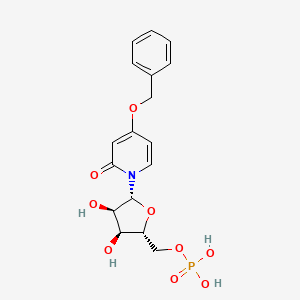
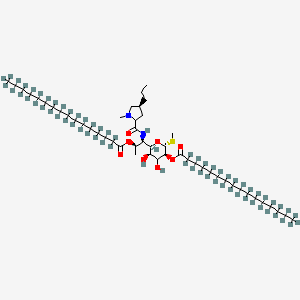
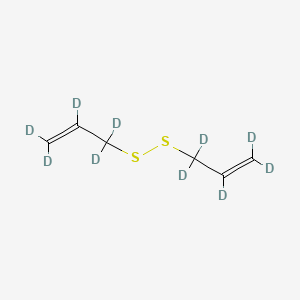
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
